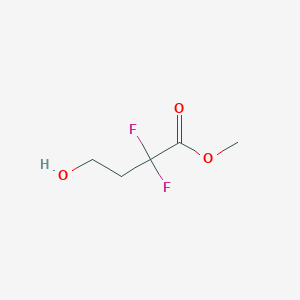

Methyl 2,2-difluoro-4-hydroxybutanoate

Description

Structure

3D Structure

Properties

CAS No. |

108781-46-0 |

|---|---|

Molecular Formula |

C5H8F2O3 |

Molecular Weight |

154.11 g/mol |

IUPAC Name |

methyl 2,2-difluoro-4-hydroxybutanoate |

InChI |

InChI=1S/C5H8F2O3/c1-10-4(9)5(6,7)2-3-8/h8H,2-3H2,1H3 |

InChI Key |

YZBFAHWDZPMVNV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCO)(F)F |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Methyl 2,2 Difluoro 4 Hydroxybutanoate

Transformations Involving the Hydroxyl Group

The primary hydroxyl group at the C4 position is a key site for chemical modification, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

The primary alcohol moiety of Methyl 2,2-difluoro-4-hydroxybutanoate can be oxidized to yield either the corresponding aldehyde (Methyl 2,2-difluoro-4-oxobutanoate) or carboxylic acid (3,3-difluoro-4-methoxy-4-oxobutanoic acid). The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, often in aqueous media, will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid, known as the Jones reagent), or ruthenium tetroxide (RuO₄).

The presence of the electron-withdrawing gem-difluoro group at the C2 position can influence the reactivity of the distant hydroxyl group, though this effect is generally modest.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Reagent/Conditions | Product | Product Class |

|---|---|---|---|

| This compound | PCC or DMP in DCM | Methyl 2,2-difluoro-4-oxobutanoate | Aldehyde |

The hydroxyl group serves as a versatile handle for derivatization, enabling its conversion into other functional groups that can facilitate subsequent synthetic steps. Such derivatization is crucial for building more complex fluorinated molecules which are valuable in pharmaceutical and materials science. researchgate.netresearchgate.net

Common derivatization strategies include:

Esterification: Reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) converts the hydroxyl group into an ester. This can be used as a protecting group or to introduce a new molecular fragment.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, yields an ether.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. This activates the C4 position for nucleophilic substitution reactions.

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively, providing a precursor for further transformations.

Some specialized reagents targeting hydroxyl groups for analysis or modification include isonicotinoyl chloride (INC) and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS). nih.gov

Reactions at the Ester Moiety

The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for transformations such as transesterification, hydrolysis, and amidation. vulcanchem.com

Transesterification involves the reaction of the methyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester and methanol (B129727). smolecule.com This process is typically reversible, and the equilibrium can be driven toward the desired product by using a large excess of the new alcohol or by removing the methanol as it is formed. orgsyn.org

For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would yield Ethyl 2,2-difluoro-4-hydroxybutanoate.

General Transesterification Reaction

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2,2-difluoro-4-hydroxybutanoic acid) under either acidic or basic conditions. vulcanchem.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction carried out by heating the ester with water and a strong acid catalyst (e.g., H₂SO₄).

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

Amidation: The reaction of the methyl ester with ammonia (B1221849) or a primary or secondary amine yields an amide. This reaction is generally slower than hydrolysis and often requires heating. scispace.com For instance, treatment with ammonia would produce 2,2-difluoro-4-hydroxybutanamide. The reaction rate can be influenced by temperature and the choice of catalyst. scispace.com

Chemical Behavior of the gem-Difluoromethylene Group (CF₂)

Inductive Effect: Fluorine is the most electronegative element, and the two fluorine atoms at the C2 position exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the molecule, increasing the acidity of the α-protons (if any were present) and influencing the electrophilicity of the adjacent ester carbonyl carbon. vulcanchem.com

Stabilization of Intermediates: The fluorine atoms can stabilize adjacent transition states or carbocations in certain substitution reactions. vulcanchem.com

Bioisosterism: In medicinal chemistry, the CF₂ group is often used as a bioisostere for a carbonyl group, an ether oxygen, or a methylene (B1212753) group. nih.govcas.cn It can modulate properties like metabolic stability, lipophilicity, and binding affinity without drastically altering the molecular geometry. nih.gov

Reactivity as an Electrophile: While the CF₂ group in a saturated chain is stable, related structures like gem-difluoroalkenes are known to be highly electrophilic and can serve as targets for nucleophilic attack in enzyme inhibition. nih.gov Although not directly applicable to the saturated parent compound, this highlights the unique chemical nature imparted by the difluoro moiety.

The metabolic stability conferred by the CF₂ group is a significant reason for incorporating this motif into biologically active compounds. nih.gov

Nucleophilic Attack at the Difluoro Center

The gem-difluoro group in this compound significantly influences the reactivity of the adjacent carbonyl group and the C-F bonds themselves. Generally, gem-difluoroalkenes are susceptible to nucleophilic attack at the difluorinated carbon due to the strong electron-withdrawing nature of the fluorine atoms. nih.gov However, in a saturated system like this compound, direct nucleophilic attack on the difluorinated carbon is less common and typically requires specific reaction conditions or activation.

In analogous systems, such as gem-difluoroalkenes, nucleophilic addition to the carbon bearing the fluorine atoms is a known reaction pathway. This often leads to a β-difluoro anion intermediate which can then undergo further reactions, such as β-fluoride elimination to form monofluoroalkenes. nih.gov For this compound, a similar nucleophilic attack would likely require a strong nucleophile and might be facilitated by the presence of the adjacent ester group.

One potential intramolecular reaction involves the nucleophilic attack of the hydroxyl group on the difluorinated carbon. This could, under specific conditions, lead to the formation of a cyclic ether. However, such reactions are not widely reported for this class of compounds and would likely require activation of the hydroxyl group or the C-F bond.

| Reactant Type | Potential Product(s) | General Observations from Analogous Systems |

| Strong Nucleophiles | Substitution or elimination products | gem-Difluoroalkenes readily undergo nucleophilic attack. nih.gov |

| Intramolecular -OH | Cyclic ethers (e.g., tetrahydrofuran (B95107) derivatives) | Requires activation; not a commonly reported pathway. |

Radical Reactions Involving Difluoromethyl Radicals

The generation of difluoromethyl radicals from precursors like this compound opens avenues for various carbon-carbon and carbon-heteroatom bond formations. While direct radical generation from this specific molecule is not extensively documented, the reactivity of similar α,α-difluoroesters in radical reactions provides valuable insights.

One common strategy for generating carbon-centered radicals is through the Barton-McCombie deoxygenation of a corresponding alcohol derivative. In the case of this compound, conversion of the hydroxyl group to a thiocarbonyl derivative, followed by treatment with a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride), could potentially generate a difluoromethylenated radical species.

Furthermore, intramolecular radical cyclization is a powerful tool in organic synthesis. For analogous compounds, carbon radicals generated at other positions in the molecule can cyclize onto the difluoroester moiety. For instance, radicals generated from allyl α-bromo-α,α-difluoroacetals have been shown to undergo regiospecific intramolecular cyclization to form γ-lactols, which can be subsequently oxidized to α,α-difluoro-γ-lactones.

| Radical Precursor | Method of Generation | Potential Transformation |

| Xanthate or other thiocarbonyl derivative of the alcohol | Barton-McCombie deoxygenation | Formation of a difluoromethylenated radical. |

| Halogenated derivative | Atom Transfer Radical Cyclization (ATRC) | Intramolecular cyclization to form fluorinated heterocycles. |

Selective C-F Bond Activation and Functionalization (e.g., Defluorination)

The activation and subsequent functionalization of the strong carbon-fluorine bonds in this compound represent a significant synthetic challenge. However, progress in C-F bond activation provides potential pathways for the selective transformation of this compound.

Defluorination:

Reductive defluorination of gem-difluoro compounds can be achieved using various reagents. For example, enzymatic defluorination using fluoroacetate (B1212596) dehalogenases is a known biological process for cleaving C-F bonds, although its applicability to more complex substrates like this compound is not established. nih.gov Chemical methods often employ strong reducing agents or transition metal catalysts.

A potential intramolecular reaction pathway for this molecule is a defluorinative cyclization. The presence of the hydroxyl group could facilitate the elimination of one or both fluorine atoms to form a cyclic product. For instance, treatment with a strong base could deprotonate the hydroxyl group, which could then attack a silicon-based reagent, followed by an intramolecular cyclization with concomitant fluoride (B91410) elimination.

Visible-light-induced C-F bond activation has emerged as a mild and efficient method for the functionalization of fluorinated compounds. nih.gov This approach could potentially be applied to this compound, where a photocatalyst could initiate a radical cascade leading to defluorination and subsequent functionalization.

| Reaction Type | Reagents/Conditions | Potential Product |

| Reductive Defluorination | Strong reducing agents, transition metal catalysts | Monofluorinated or non-fluorinated butanoate derivatives |

| Defluorinative Cyclization | Strong base, activating agents | Fluorinated lactones or other cyclic compounds |

| Photocatalytic C-F Activation | Photocatalyst, light | Functionalized butanoate derivatives |

Cascade and Domino Reactions Incorporating this compound Scaffolds

The multiple functional groups in this compound make it an attractive candidate for cascade or domino reactions, where a single set of reagents and conditions can trigger a sequence of transformations to rapidly build molecular complexity. idw-online.desciencedaily.com

A hypothetical domino reaction could be initiated by the oxidation of the primary alcohol to an aldehyde. This could then be followed by an intramolecular aldol-type reaction, where an enolate generated from the difluoroester moiety attacks the newly formed aldehyde. Subsequent transformations could lead to the formation of complex cyclic structures.

Another possibility involves a multicomponent reaction. For example, a reaction involving this compound, an amine, and a third component could lead to the formation of complex heterocyclic structures through a series of sequential reactions. Multicomponent domino cyclizations have been reported for similar fluorinated compounds, such as the reaction of ethyl trifluoropyruvate with methyl ketones and amino alcohols to form γ-lactam annulated oxazacycles. mdpi.com

Defluorinative multicomponent cascade reactions of trifluoromethylarenes have also been developed, suggesting that similar strategies could be applied to difluorinated compounds. chemrxiv.orgnih.govresearchgate.net These reactions often proceed through radical intermediates and allow for the formation of multiple new bonds in a single operation.

| Initiating Step | Subsequent Reactions | Potential Product Class |

| Oxidation of the hydroxyl group | Intramolecular aldol (B89426) reaction, cyclization | Highly functionalized cyclic compounds |

| Multicomponent reaction | Condensation, cyclization, rearrangement | Complex heterocyclic scaffolds |

| Radical initiation | Cyclization, intermolecular trapping | Polyfunctionalized acyclic or cyclic molecules |

Mechanistic Studies on the Synthesis and Reactivity of Difluorinated Hydroxy Esters

Elucidation of Reaction Pathways in Difluoroester Formation

The synthesis of α,α-difluoro-β-hydroxy esters, such as methyl 2,2-difluoro-4-hydroxybutanoate, is commonly achieved through a variant of the Reformatsky reaction. researchgate.netwikipedia.org This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of a metal, typically zinc. organic-chemistry.org The key intermediate in this process is an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org

The reaction pathway for the formation of this compound can be elucidated through the following steps:

Oxidative Addition: Zinc metal undergoes an oxidative addition into the carbon-halogen bond of a methyl 2,2-difluoro-2-haloacetate (e.g., methyl bromodifluoroacetate). This step forms a zinc enolate intermediate. wikipedia.org Spectroscopic and crystallographic studies have shown that these enolates can exist as C-enolates, O-enolates, or dimeric structures, depending on the solvent and substituents. psiberg.com

Coordination: The carbonyl oxygen of the aldehyde substrate, in this case, acetaldehyde, coordinates to the zinc atom of the enolate. This coordination brings the two reactants into proximity.

Transition State Formation: The reaction is believed to proceed through a six-membered chair-like transition state. psiberg.com In this transition state, the zinc atom coordinates with both the enolate oxygen and the aldehyde oxygen, facilitating the subsequent carbon-carbon bond formation.

Carbon-Carbon Bond Formation: A rearrangement occurs within the transition state, leading to the formation of a new carbon-carbon bond between the α-carbon of the difluoroester and the carbonyl carbon of the aldehyde. This step results in a zinc alkoxide.

Protonation/Workup: An acidic workup is then performed to protonate the zinc alkoxide, yielding the final β-hydroxy ester product, this compound, and zinc(II) salts. wikipedia.org

Variations of the Reformatsky reaction utilizing other metals such as samarium(II) iodide, chromium(II) chloride, and indium have also been developed, which can influence the reactivity and selectivity of the reaction. wikipedia.orgorganic-chemistry.org

Understanding Stereochemical Control Mechanisms

Achieving stereochemical control in the synthesis of molecules like this compound, which contains a new stereocenter at the C4 position, is a significant challenge. The stereochemical outcome of the difluoro-Reformatsky reaction is determined in the carbon-carbon bond-forming step and is influenced by the geometry of the transition state. researchgate.net

A key factor governing the conformation of the acyclic transition state is the fluorine gauche effect . rsc.orgresearchgate.net This stereoelectronic phenomenon describes the tendency of 1,2-difluoroethane (B1293797) and related F-C-C-X systems (where X is an electron-withdrawing group) to adopt a gauche conformation (dihedral angle of approximately 60°) rather than an anti-periplanar conformation. nih.govacs.org This preference is attributed to stabilizing hyperconjugative interactions between the C-H bonding orbitals (σC-H) and the C-F antibonding orbitals (σ*C-F). rsc.org

In the context of the Reformatsky reaction, the fluorine gauche effect can influence the orientation of the substituents on the developing stereocenter, leading to a preferred diastereomer. The chair-like transition state model helps to rationalize the observed stereoselectivity. The substituents on the aldehyde and the enolate will preferentially occupy pseudo-equatorial positions to minimize steric hindrance, and the fluorine gauche effect will further stabilize a particular arrangement of the difluoromethyl group relative to the forming alcohol. researchgate.net

Strategies to enhance stereochemical control include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the aldehyde or the ester can induce facial selectivity in the nucleophilic attack of the enolate. researchgate.net

Chiral Ligands and Additives: The use of chiral ligands that coordinate to the zinc atom can create a chiral environment around the reacting centers, influencing the stereochemical outcome. researchgate.net

Enzyme-Catalyzed Reductions: Biocatalytic methods, such as the enzymatic reduction of the corresponding β-keto-gem-difluoroesters, offer a highly stereoselective route to enantioenriched β-hydroxy-gem-difluorinated alcohols. researchgate.net

| Method for Stereochemical Control | Principle | Potential Outcome |

|---|---|---|

| Fluorine Gauche Effect | Stereoelectronic preference for a gauche conformation in the F-C-C-O backbone of the transition state. nih.govscilit.com | Influences the diastereoselectivity of the reaction. |

| Chiral Auxiliaries | A covalently bonded chiral group directs the approach of the nucleophile to one face of the electrophile. researchgate.net | Formation of a specific diastereomer. |

| Chiral Ligands | A chiral ligand coordinates to the metal center (e.g., zinc), creating a chiral pocket that favors the formation of one enantiomer. researchgate.net | Enantioselective synthesis. |

| Biocatalysis | Enzymes (e.g., alcohol dehydrogenases) catalyze the reduction of a prochiral ketone with high stereospecificity. researchgate.net | Access to highly enantioenriched (S)- or (R)-alcohols. |

Investigation of Fluorine Atom Effects on Reactivity and Selectivity

The presence of two fluorine atoms at the α-position of the ester has profound effects on the reactivity and selectivity of the molecule. These effects are primarily due to the high electronegativity of fluorine and the strength of the C-F bond.

Increased Acidity of α-Protons: Although the precursor, methyl bromodifluoroacetate, lacks α-protons, the gem-difluoro group significantly increases the acidity of the α-carbon. This facilitates the formation of the zinc enolate under the conditions of the Reformatsky reaction.

Stabilization of the Enolate: The electron-withdrawing nature of the fluorine atoms stabilizes the negative charge on the enolate intermediate through induction. This stabilization makes the difluoroenolates generally less reactive than their non-fluorinated counterparts, which can prevent side reactions such as self-condensation. wikipedia.org

Electrophilicity of the Carbonyl Group: The gem-difluoro substitution can also influence the electrophilicity of the ester carbonyl group, although this is less relevant in the context of the Reformatsky reaction where the primary reaction site is the aldehyde.

Influence on Reaction Pathways: The presence of fluorine can open up new reaction pathways. For instance, in some reactions, β-fluoride elimination can occur, leading to the formation of gem-difluoro olefins. nih.gov This highlights how fluorine substitution can dramatically alter the chemical outcome compared to non-fluorinated analogs.

The unique electronic properties imparted by the fluorine atoms are crucial for both the successful formation of the difluoroester and its subsequent chemical behavior.

Computational Chemistry Approaches to Reaction Mechanisms and Molecular Interactions

A computational investigation of the difluoro-Reformatsky reaction would typically involve:

Modeling of Reactants, Intermediates, and Products: The three-dimensional structures and electronic properties of the starting materials (methyl bromodifluoroacetate and acetaldehyde), the zinc enolate intermediate (in its monomeric and dimeric forms), the transition state, and the final product would be calculated.

Mapping the Reaction Pathway: The energy profile of the reaction would be mapped by locating the transition state structure connecting the reactants and products. This allows for the calculation of the activation energy barrier, which provides insight into the reaction kinetics.

Analysis of the Transition State: A detailed analysis of the geometry and electronic structure of the six-membered chair-like transition state can help to explain the observed stereoselectivity. Interatomic distances and angles can confirm the key interactions driving the reaction.

Solvent Effects: The influence of the solvent (e.g., THF, diethyl ether) on the reaction mechanism and energetics can be modeled using continuum solvation models or by explicitly including solvent molecules in the calculations.

These computational approaches can provide a detailed, atomistic understanding of the reaction mechanism that is often difficult to obtain through experimental methods alone. They can also be used to predict the effects of different substituents, catalysts, and reaction conditions on the outcome of the synthesis.

Characterization of Radical Intermediates and their Role in Difluorinated Compound Synthesis

While the Reformatsky reaction proceeds through an ionic (enolate) mechanism, radical pathways are also significant in the synthesis of many difluorinated compounds. rsc.org The generation of difluoroalkyl radicals can be achieved through various methods, including single-electron transfer (SET) processes involving metal catalysts or photoredox catalysis. nih.gov

Should a radical pathway be involved, either as the main route or as a side reaction, the characterization of the radical intermediates is crucial for understanding the mechanism. Electron Spin Resonance (ESR) spectroscopy , also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is the primary technique for the direct detection and characterization of radical species. ethernet.edu.et

The ESR spectrum of a fluorinated radical provides valuable information:

g-factor: This value helps in identifying the type of radical.

Hyperfine Coupling Constants (hfcc): The interaction of the unpaired electron with magnetic nuclei (like ¹H, ¹⁹F, and ¹³C) splits the ESR signal into multiple lines. The magnitude of this splitting, the hfcc, is proportional to the spin density at that nucleus and provides a detailed map of the unpaired electron's distribution within the radical. researchgate.netacs.org Fluorine hyperfine splittings are particularly informative due to the 100% natural abundance and nuclear spin of ½ of the ¹⁹F nucleus. researchgate.net

In the context of difluorinated compound synthesis, radical intermediates can be generated from precursors like iodo- or bromodifluoroacetates. rsc.org These radicals can then add to alkenes or other unsaturated systems to form new carbon-carbon bonds. organic-chemistry.org While not the primary route to this compound, understanding these radical pathways is essential for developing alternative synthetic strategies and for explaining the formation of potential byproducts. Computational methods, particularly DFT, are also used in conjunction with ESR to predict and interpret the hyperfine coupling constants, further aiding in the structural elucidation of radical intermediates. researchgate.netacs.org

Applications of Methyl 2,2 Difluoro 4 Hydroxybutanoate As a Synthetic Building Block

Precursor for Complex Organofluorine Molecules

The strategic placement of reactive functional groups—the hydroxyl and methyl ester—on either side of the difluorinated carbon center makes Methyl 2,2-difluoro-4-hydroxybutanoate an ideal starting point for the assembly of advanced organofluorine compounds. These groups can be selectively modified or used in concert to construct larger, more intricate molecular frameworks.

The bifunctional nature of this compound makes it a promising precursor for the synthesis of fluorinated heterocycles, which are core structures in many pharmaceuticals and agrochemicals. The primary alcohol can undergo intramolecular cyclization with the ester group under appropriate conditions to form α,α-difluoro-γ-butyrolactone, a valuable heterocyclic motif.

Furthermore, the existing functional groups can be readily converted into other functionalities to facilitate different cyclization strategies. For instance, the hydroxyl group can be converted to an azide (B81097) or an amine, which can then react with the ester to form fluorinated lactams or other nitrogen-containing heterocycles. The construction of fluorinated heterocycles like 2,2-difluoro-2,3-dihydrofurans and sulfur-containing rings from difluorinated precursors highlights the utility of such building blocks in accessing these important compound classes. nih.govrsc.org This adaptability allows chemists to design synthetic routes to a wide array of five- and six-membered ring systems containing the influential gem-difluoro moiety.

The difluoroester moiety within this compound serves as a potential precursor to the highly sought-after trifluoromethyl (CF₃) group. One advanced strategy to achieve this transformation is through decarboxylative fluorination. This process typically involves the conversion of the difluoroester to a difluoroacetic acid derivative, which is then subjected to a reaction that removes the carboxyl group and adds a third fluorine atom.

A plausible synthetic pathway would involve:

Oxidation of the primary hydroxyl group of this compound to yield a difluorinated carboxylic acid.

Subsequent decarboxylative fluorination of this intermediate. Research has shown that aryloxydifluoroacetic acids can be converted to aryl trifluoromethyl ethers using reagents like silver(II) fluoride (B91410) (AgF₂). researchgate.net This type of transformation, which converts a C-COO⁻ bond into a C-F bond, is a powerful tool in modern organofluorine chemistry. nih.govprinceton.edu Difluoroesters have been identified as key intermediates in the synthesis of ¹⁸F-labeled trifluoromethyl groups, underscoring the potential of this building block in radiochemistry as well. nih.gov

| Strategy | Key Reagent/Catalyst | Intermediate | Potential Product Motif | Reference Principle |

|---|---|---|---|---|

| Silver-Mediated Fluorination | AgF₂ | Aliphatic α,α-difluorocarboxylic acid | R-CF₃ | researchgate.net |

| Photoredox Catalysis | Ir or Ru photocatalyst, Selectfluor® | Aliphatic α,α-difluorocarboxylic acid | R-CF₃ | princeton.edursc.org |

Chiral Building Block in Asymmetric Synthesis

For applications in life sciences, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical. This compound can be prepared as a single enantiomer, transforming it into a chiral building block for the precise construction of stereochemically defined molecules.

Accessing enantiomerically pure forms of this compound is key to its use in asymmetric synthesis. A highly effective and widely used method for preparing chiral β-hydroxy esters is the asymmetric hydrogenation of the corresponding β-keto ester. This reaction is often accomplished with high efficiency and enantioselectivity using ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as (R)- or (S)-BINAP. orgsyn.org

This established methodology can be applied to the synthesis of the fluorinated analogue:

Starting Material: Methyl 2,2-difluoro-4-oxobutanoate

Reaction: Asymmetric Hydrogenation

Catalyst System: [RuCl₂(benzene)]₂ / (R)- or (S)-BINAP

Product: (R)- or (S)-Methyl 2,2-difluoro-4-hydroxybutanoate with high enantiomeric excess.

The resulting enantioenriched difluoroester is a valuable synthon, as the stereocenter introduced during the hydrogenation can direct the stereochemical outcome of subsequent transformations. researchgate.net

Once a chiral center is established in the this compound backbone, it serves as a foundation for building more complex molecules with multiple, precisely controlled stereocenters. The utility of chiral synthons in constructing advanced architectures is a fundamental concept in organic synthesis. nih.gov

The enantioenriched difluoro-hydroxy ester can be elaborated in several ways:

The hydroxyl group can be used to direct stereoselective reactions on adjacent carbons.

The ester can be converted to other functional groups, and the molecule can be extended while retaining the original stereochemical information.

The difluoromethylene group adjacent to the stereocenter adds significant value, as chiral fluorinated compounds are of high interest in drug development. bioorganica.com.ua

The use of such defined building blocks allows for the synthesis of complex natural products and pharmaceutical agents where the specific arrangement of atoms is essential for biological activity. The ability to access tetrasubstituted stereocenters containing a difluoromethylene group is a significant challenge, and precursors like chiral this compound provide a strategic entry point to these motifs. nih.gov

Role in Materials Science and Polymer Chemistry

The incorporation of fluorine into polymers leads to materials with unique and desirable properties, including high thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and specific electrical properties. sciengine.com Fluoropolymers are essential in a wide range of applications, from non-stick coatings to advanced electronic components. wikipedia.org

This compound possesses the necessary functionality to serve as a monomer in the synthesis of novel fluorinated polymers. The presence of both a hydroxyl group and a methyl ester group makes it an ideal candidate for polycondensation reactions to form fluorinated polyesters. This is analogous to how non-fluorinated hydroxy esters, like lactic acid or 3-hydroxybutyrate, are used to produce polylactide (PLA) and polyhydroxybutyrate (B1163853) (PHB), respectively. acs.org

A hypothetical polymerization could involve the transesterification of this compound, where the hydroxyl group of one monomer attacks the ester group of another, eliminating methanol (B129727) and forming a polyester (B1180765) chain. The resulting polymer would feature a difluoromethylene group on every repeating unit, which is expected to impart enhanced chemical and thermal resistance and a highly hydrophobic surface compared to its non-fluorinated counterparts. rsc.orgnih.gov The synthesis of novel fluorinated monomers is an active area of research aimed at developing next-generation materials with tailored properties. acs.org

| Feature | Methyl 3-hydroxybutanoate (for PHB) | This compound |

|---|---|---|

| Polymerizable Functionalities | Hydroxyl (-OH), Methyl Ester (-COOCH₃) | Hydroxyl (-OH), Methyl Ester (-COOCH₃) |

| Resulting Polymer Class | Polyester (Polyhydroxyalkanoate) | Fluorinated Polyester |

| Key Structural Motif | Chiral secondary alcohol | Gem-difluoro group, Primary alcohol |

| Expected Polymer Property Change | N/A (Baseline) | Increased hydrophobicity, thermal/chemical stability |

Activation in Catalyst-Free Vitrimers through α-Difluoroesters

Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics. They are covalently cross-linked networks that can be reprocessed and reshaped at elevated temperatures through associative exchange reactions, often requiring a catalyst. However, the presence of catalysts can be detrimental to the long-term stability and recyclability of the material.

Recent research has demonstrated the efficacy of the α-difluoromethylene group in activating transesterification reactions, enabling the synthesis of catalyst-free vitrimers. The strong electronegativity of the fluorine atoms in the CF2 group activates adjacent ester bonds, facilitating their exchange without the need for an external catalyst. This has been shown to lead to highly crosslinked, reprocessable materials. These vitrimers have demonstrated remarkable durability and recyclability, capable of undergoing numerous reprocessing cycles without significant loss of mechanical properties. This catalyst-free approach represents a significant advancement toward the development of more sustainable and "greener" polymers.

The incorporation of building blocks like this compound into a polymer network can introduce these activating α-difluoroester groups. The hydroxyl functionality of the molecule provides a convenient handle for polymerization, for instance, through reaction with carboxylic acids or isocyanates to form polyester or polyurethane networks, respectively.

Utility of Difluoroesters as Electrolyte Solvents (General Class)

The general class of difluoroesters is gaining attention for its potential use as electrolyte solvents in high-performance batteries, such as anion-intercalation lithium metal batteries (AILMBs). These solvents offer a combination of desirable properties that can enhance battery safety, longevity, and performance under extreme conditions.

Difluoroester-based electrolytes have been shown to exhibit non-flammability, high ionic conductivity, and excellent electrochemical stability. They also demonstrate good compatibility with electrodes. The presence of fluorine atoms can improve the oxidative stability of the electrolyte and help in the formation of a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. This protective layer is crucial for preventing the degradation of the electrolyte and the electrodes, thereby extending the cycle life of the battery.

For example, certain difluoroester-based electrolytes have enabled AILMBs to achieve a high durability of 10,000 cycles with minimal capacity loss and to retain a significant portion of their room-temperature capacity at temperatures as low as -65 °C. While this compound itself contains a reactive hydroxyl group that might make it unsuitable as a primary solvent, its difluoroester core structure is representative of the class of compounds being explored for these applications.

Below is a table summarizing key properties of difluoroester-based electrolytes compared to conventional carbonate-based electrolytes.

| Property | Difluoroester-Based Electrolytes | Conventional Carbonate-Based Electrolytes |

| Flammability | Generally non-flammable | Flammable |

| Oxidative Stability | High | Moderate |

| Ionic Conductivity | High | High |

| Low-Temperature Performance | Good | Poor |

| Electrode Compatibility | Excellent (promotes stable SEI/CEI) | Variable (can lead to side reactions) |

Generic Utility in Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine into bioactive molecules is a widely used strategy in pharmaceutical and agrochemical research to enhance properties such as metabolic stability, bioavailability, and binding affinity. The gem-difluoromethylene group (CF2) is a particularly valuable motif as it can act as a bioisostere for a carbonyl group, an ether oxygen, or a methylene (B1212753) group, potentially leading to improved biological activity.

This compound serves as a versatile four-carbon building block containing this important gem-difluoro group. One of its most direct applications in synthesis is its potential for intramolecular cyclization to form α,α-difluoro-γ-butyrolactone. This transformation can be achieved through acid or base catalysis, where the terminal hydroxyl group attacks the ester carbonyl, eliminating methanol.

Figure 1: Proposed cyclization of this compound to α,α-difluoro-γ-butyrolactone.

The resulting α,α-difluoro-γ-butyrolactone is a fluorinated analog of γ-butyrolactone (GBL), a scaffold that is present in numerous natural products and synthetic compounds with a wide range of biological activities. γ-Butyrolactone derivatives have been shown to possess anti-inflammatory, antifungal, and anticancer properties, among others.

By using α,α-difluoro-γ-butyrolactone as a starting material, chemists can synthesize fluorinated analogs of known bioactive compounds. The presence of the difluoro group can significantly alter the electronic properties and conformation of the molecule, potentially leading to enhanced potency or selectivity. For example, this difluorinated lactone could be a key intermediate in the synthesis of novel nucleoside analogs for antiviral therapy or in the development of new classes of herbicides or pesticides with improved environmental persistence and controlled-release mechanisms. The ester group in the parent compound also allows for hydrolysis to the corresponding active acid in soil, which is a desirable feature for some agrochemicals.

While specific commercialized drugs or agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are highly relevant to modern drug discovery. It is considered a valuable precursor for creating novel fluorinated molecules, including potential antiviral agents where difluorinated motifs are common, and anticancer drugs such as kinase inhibitors where these groups can improve target selectivity.

Advanced Analytical Techniques for Characterization and Monitoring in Difluorinated Ester Chemistry

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment of nuclei. For Methyl 2,2-difluoro-4-hydroxybutanoate, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous characterization.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring atoms. The spectrum of this compound is expected to show three distinct signals corresponding to the methyl ester, the methylene (B1212753) group adjacent to the hydroxyl group, and the methylene group adjacent to the difluorinated carbon. The signal for the C3 methylene protons (H-3) would be split into a triplet of triplets due to coupling with both the C4 protons (H-4) and the two fluorine atoms at C2. The C4 methylene protons (H-4) would appear as a triplet, coupled to the C3 protons. The methyl ester protons (H-5) would appear as a singlet.

¹³C NMR: Carbon-13 NMR identifies the number of chemically distinct carbon environments. The spectrum for this molecule would exhibit five unique signals. The carbon atom bonded to the two fluorine atoms (C2) would show a characteristic triplet splitting pattern due to one-bond carbon-fluorine coupling (¹JCF). The adjacent carbon (C3) would also show splitting, but with a smaller two-bond coupling constant (²JCF). The carbonyl carbon (C1) and the methyl carbon (C5) of the ester group, along with the carbon bearing the hydroxyl group (C4), would appear at their characteristic chemical shifts. researchgate.net

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and specific for fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent and would produce a single signal. This signal would be split into a triplet by the two adjacent protons on C3 (³JHF). chemrxiv.org The chemical shift is indicative of the electronic environment of the fluorine atoms, typically appearing in a predictable range for geminal difluoroalkyl groups. researchgate.netucsb.edu

While specific experimental data for this compound is not widely published, a predicted NMR assignment based on established principles is presented below. nih.govgithub.iochempedia.infouoa.gr

Predicted NMR Data for this compound Predicted values are based on standard chemical shift ranges and typical coupling constants for analogous structures. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -OH | ~1.5-3.0 | Broad Singlet (s) | N/A |

| H-3 (-CH₂-) | ~2.30 | Triplet of Triplets (tt) | ³JHH ≈ 6.5, ³JHF ≈ 12-15 | |

| H-4 (-CH₂OH) | ~3.80 | Triplet (t) | ³JHH ≈ 6.5 | |

| H-5 (-OCH₃) | ~3.85 | Singlet (s) | N/A | |

| ¹³C | C1 (C=O) | ~165 | Triplet (t) | ³JCF ≈ 3-5 |

| C2 (-CF₂-) | ~115 | Triplet (t) | ¹JCF ≈ 240-250 | |

| C3 (-CH₂-) | ~38 | Triplet (t) | ²JCF ≈ 20-25 | |

| C4 (-CH₂OH) | ~59 | Singlet (s) | N/A | |

| C5 (-OCH₃) | ~53 | Singlet (s) | N/A | |

| ¹⁹F | F-2 (-CF₂-) | ~ -100 to -115 | Triplet (t) | ³JHF ≈ 12-15 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₅H₈F₂O₃), the calculated exact mass is 154.0441 u. A high-resolution mass spectrometer would detect the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ very close to this value, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) MS is predictable based on the functional groups present. Key fragmentation pathways for this molecule would include:

Alpha-cleavage: Breakage of bonds adjacent to the oxygen atoms. This can lead to the loss of the methoxy (B1213986) radical (•OCH₃, 31 u) from the ester group or cleavage of the C3-C4 bond. libretexts.org

Loss of neutral molecules: Elimination of water (H₂O, 18 u) from the molecular ion is a common fragmentation for alcohols. libretexts.org Loss of formaldehyde (B43269) (CH₂O, 30 u) from the terminal hydroxy-methyl group is also possible.

Ester-specific fragmentation: Cleavage can result in the formation of an acylium ion [M-OCH₃]⁺ or other characteristic ester fragments. chemistrynotmystery.com

Plausible Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 154 | [C₅H₈F₂O₃]⁺• | - | Molecular Ion (M⁺•) |

| 136 | [C₅H₆F₂O₂]⁺• | H₂O | Dehydration of alcohol |

| 123 | [C₄H₅F₂O₂]⁺ | •OCH₃ | Alpha-cleavage at ester |

| 103 | [C₄H₄FO₂]⁺ | •CHF₂ | Cleavage of C2-C3 bond |

| 95 | [C₃H₅F₂O]⁺ | •COOCH₃ | Loss of the methyl ester group |

| 75 | [CH₂CF₂COOH]⁺ | •CH₂OH | Cleavage of C3-C4 bond |

Advanced Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction byproducts and starting materials, as well as for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of polar organic molecules. researchgate.net For a polar compound like this compound, a C8 or C18 stationary phase would be suitable. A gradient elution using a mobile phase of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), would effectively separate the compound from less polar impurities. nih.govnih.gov For challenging separations involving other fluorinated species, specialized fluorinated stationary phases (e.g., pentafluorophenyl, PFP) can offer alternative selectivity and improved resolution. chromatographyonline.com

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing purity and identifying volatile contaminants. Due to the presence of a polar hydroxyl group, which can cause peak tailing and poor chromatographic performance, derivatization is often necessary. scribd.com The hydroxyl group can be converted to a less polar, more volatile silyl (B83357) ether (e.g., by reacting with BSTFA) or an ester. nih.govyoutube.com This process improves peak shape, enhances thermal stability, and allows for accurate quantification. researchgate.net The choice of a mid-polarity capillary column would be appropriate for separating the derivatized analyte from other components in the mixture.

Future Research Directions and Outlook for Methyl 2,2 Difluoro 4 Hydroxybutanoate

Development of Novel and More Efficient Synthetic Pathways

While existing methods provide access to Methyl 2,2-difluoro-4-hydroxybutanoate, future efforts will likely target the development of more atom-economical, environmentally benign, and scalable synthetic routes. A significant area of interest is the exploration of pathways that avoid harsh fluorinating agents or multi-step sequences. nih.gov

One promising avenue involves the direct difluoromethylenation of suitable precursors. cas.cn Research into novel difluorocarbene precursors that are more stable, less expensive, and easier to handle could streamline the synthesis. cas.cn Additionally, leveraging C-F bond activation strategies on readily available trifluoromethyl compounds presents an innovative approach. researchgate.netrsc.org Transforming a -CF3 group into a -CF2- moiety through selective defluorination could offer a more direct route from abundant starting materials. researchgate.net

| Potential Future Synthetic Strategy | Key Innovation/Advantage | Research Goal |

| Catalytic Difluorocarbene Insertion | Use of novel, stable difluorocarbene precursors with transition metal catalysts. | Improve safety, reduce waste, and increase step-economy. |

| Selective Defluorinative Functionalization | Transformation of trifluoromethyl-containing starting materials (e.g., trifluoromethyl ketones). researchgate.net | Utilize abundant feedstocks; develop new catalytic systems for C-F bond cleavage. |

| Electrochemical Synthesis | Employing electrochemical methods for fluorination or precursor modification. rsc.org | Reduce reliance on chemical oxidants/reductants; enable precise control over reaction conditions. |

| Biocatalytic Approaches | Using engineered enzymes for fluorination or stereoselective transformations of precursors. the-innovation.org | Achieve high enantioselectivity under mild, environmentally friendly conditions. the-innovation.org |

Exploration of New Reactivity Modes and Chemical Transformations

The future exploration of this compound's reactivity will focus on leveraging its distinct functional groups in novel ways. The gem-difluoro group significantly influences the electronic properties of the adjacent ester, opening possibilities for unique chemical transformations not readily achievable with non-fluorinated analogs. researchgate.net

Future work could investigate the difluoromethyl group as a masked nucleophile. acs.org Deprotonation of the α-carbon, facilitated by the electron-withdrawing fluorine atoms, could generate a difluoroenolate for subsequent reactions with a wide array of electrophiles. acs.org Another area of interest is the transformation of the difluoromethylene group itself, which can act as a bioisostere for carbonyl or amide groups, into other valuable fluorinated motifs like gem-difluoroalkenes. researchgate.netnih.gov Such transformations expand the synthetic utility of the parent molecule significantly. nih.gov

Expanding the Scope of Asymmetric Synthesis and Stereochemical Control

Achieving high levels of stereochemical control is a persistent challenge and a major goal in modern organic synthesis. nih.gov For derivatives of this compound, future research will undoubtedly focus on developing robust methods for the asymmetric synthesis of chiral analogs. The creation of fluorine-containing quaternary stereocenters is a particularly challenging yet highly rewarding endeavor. nih.govrsc.org

Catalytic asymmetric methods, including organocatalysis and transition-metal catalysis, will be at the forefront of this research. rsc.orgcas.cn The development of novel chiral catalysts, such as phase-transfer catalysts or chiral Lewis acids, could enable the enantioselective fluorination or alkylation of precursor molecules to generate chiral difluoroesters. rsc.orgepfl.ch Furthermore, enzymatic approaches, which operate in specific chiral environments, offer a promising alternative for achieving precise stereocontrol under mild conditions. the-innovation.org

| Asymmetric Strategy | Catalyst/Method Type | Anticipated Outcome |

| Catalytic Enantioselective Fluorination | Chiral N-F reagents, cinchona alkaloids, transition-metal complexes. nih.gov | Direct formation of enantioenriched fluorinated products from prochiral substrates. nih.gov |

| Organocatalytic Michael Addition | Chiral secondary amine catalysts. nih.gov | Asymmetric construction of C-C bonds to form complex chiral molecules. |

| Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts. rsc.orgcas.cn | Enantioselective alkylation or other modifications of β-ketoester precursors. rsc.org |

| Enzymatic Desymmetrization | Hydrolases, reductases, or other engineered enzymes. the-innovation.org | Highly selective synthesis of one enantiomer from a meso or prochiral precursor. the-innovation.org |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis and handling of organofluorine compounds often involve hazardous reagents and highly exothermic reactions, making them ideal candidates for flow chemistry applications. beilstein-journals.orgresearchgate.netnih.gov Future research will focus on translating batch syntheses of this compound and its derivatives into continuous flow processes. vapourtec.com

Flow microreactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and enhanced selectivity. beilstein-journals.orgresearchgate.net This technology is particularly advantageous for reactions involving toxic gases like elemental fluorine or unstable intermediates. researchgate.net The integration of in-line purification and analysis techniques can lead to fully automated synthesis platforms, accelerating the discovery and optimization of new reactions and molecules. vapourtec.com This approach facilitates rapid library synthesis for applications in drug discovery and materials science. researchgate.net

Computational Design and Prediction of Difluoroester Reactivity and Selectivity

Advances in computational chemistry provide powerful tools for understanding and predicting chemical reactivity. Future research will increasingly rely on computational modeling, such as Density Functional Theory (DFT), to elucidate the reaction mechanisms and predict the selectivity of transformations involving this compound. berkeley.edu

Computational studies can help rationalize the influence of the gem-difluoro group on the molecule's conformational preferences and the transition states of its reactions. This predictive power can guide the rational design of new catalysts and reagents for achieving specific outcomes, such as high stereoselectivity. epfl.ch Machine learning and data-driven approaches may also be employed to screen for optimal reaction conditions or to predict the properties of novel derivatives, thereby accelerating the research and development cycle. escholarship.org

Broadening Interdisciplinary Applications Beyond Current Scope

While fluorinated compounds are well-established in medicinal chemistry, agrochemicals, and materials science, the specific attributes of this compound could allow it to penetrate new interdisciplinary fields. alfa-chemistry.comfluorochem.co.uk Its bifunctional nature—containing both a reactive ester and a hydroxyl group—makes it a versatile building block for creating more complex molecular architectures. nih.gov

Future applications could emerge in areas such as chemical biology, where the compound could be incorporated into probes to study biological systems. The unique properties imparted by the difluoromethylene group, such as altered lipophilicity and metabolic stability, are highly valuable in this context. nih.gov In materials science, it could serve as a monomer for the synthesis of specialty fluoropolymers with tailored thermal stability and unique electronic properties. alfa-chemistry.com The demand for new fluorinated building blocks continues to grow, suggesting that novel applications for this compound will be found at the interface of chemistry, biology, and materials science. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2,2-difluoro-4-hydroxybutanoate, and how do reaction conditions influence fluorination efficiency?

- Methodology : Fluorination efficiency depends on the choice of fluorinating agents (e.g., DAST, Deoxo-Fluor) and reaction conditions. For example, low temperatures (−78°C to 0°C) minimize side reactions like over-fluorination. Solvent polarity (e.g., dichloromethane vs. THF) impacts reaction kinetics and selectivity. Monitoring intermediates via thin-layer chromatography (TLC) or LC-MS is critical to optimize yields .

- Data Example :

| Fluorinating Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DAST | 0 | 68 | 92% |

| Deoxo-Fluor | −20 | 85 | 95% |

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodology :

- NMR : Use -NMR to confirm fluorination sites (δ −120 to −130 ppm for CF groups). -NMR resolves the hydroxyl proton (δ 1.5–2.5 ppm, broad) and ester methyl group (δ 3.6–3.8 ppm).

- LC-MS : Electrospray ionization (ESI) in negative mode detects the molecular ion [M−H] at m/z 152.03.

- IR : Confirm ester carbonyl (C=O stretch at 1740–1720 cm) and hydroxyl (O–H stretch at 3400–3200 cm) .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments from NMR data be resolved?

- Methodology : Ambiguities arise due to overlapping signals or dynamic effects. Use DEPT-135 NMR to distinguish CH and CH groups. For stereochemical confirmation, employ X-ray crystallography (if crystalline) or NOESY/ROESY to detect spatial proximity of protons. Computational methods (DFT-based chemical shift predictions) validate assignments .

- Case Study : A 2020 study resolved conflicting -NMR signals for a fluorinated intermediate by correlating DFT-calculated shifts with experimental data, achieving >98% confidence .

Q. What strategies optimize enantiomeric purity during synthesis of this compound?

- Methodology :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity during esterification.

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Mobile phases with hexane/isopropanol (90:10) achieve baseline resolution.

- Kinetic Resolution : Enzymatic hydrolysis (lipases) selectively hydrolyzes one enantiomer, leaving the desired isomer intact .

Q. How do solvent and pH conditions affect the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies under varying pH (2–10) and temperatures (25–40°C). Monitor degradation via HPLC-UV at 210 nm. Hydrolysis of the ester group is pH-dependent, with maximum stability observed at pH 5–6 (half-life >30 days at 25°C). Buffers like citrate-phosphate mitigate degradation .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodology : Discrepancies often arise from impurities or moisture content. Use Karl Fischer titration to quantify water in solvents. For solubility studies:

Prepare saturated solutions in dry DMSO, DMF, and acetonitrile.

Filter and analyze supernatant via gravimetry or HPLC .

Cross-validate with computational solubility predictors (e.g., COSMO-RS).

- Example : A 2018 study found solubility in DMSO as 12 mg/mL (pure solvent) vs. 8 mg/mL (0.5% HO), highlighting moisture sensitivity .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.